molecular formula C11H9ClN4OS B2833162 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide CAS No. 898648-16-3

5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Cat. No. B2833162
CAS RN: 898648-16-3
M. Wt: 280.73
InChI Key: CAKXFFWFMJWDNP-UHFFFAOYSA-N
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Description

5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide, also known as CMSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide has also been shown to inhibit the activity of enzymes such as topoisomerase II and HDAC6, which are involved in cancer cell proliferation and survival (Li et al., 2018).
Biochemical and Physiological Effects
5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide has also been shown to reduce inflammation and oxidative stress, as well as improve cardiac function in animal models of ischemia-reperfusion injury (Wang et al., 2020).

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide in lab experiments include its high purity, low toxicity, and potential therapeutic applications in various diseases. However, the limitations of using 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide include its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide, including further studies on its mechanism of action, potential side effects, and optimization of its therapeutic effects. Additionally, 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide could be studied in combination with other drugs or therapies to enhance its therapeutic effects and reduce potential side effects. Overall, 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide has significant potential as a therapeutic agent, and further research is needed to fully understand its applications and limitations.
Conclusion
In conclusion, 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide has been studied for its potential effects in cancer, inflammation, and cardiovascular diseases, and has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide in lab experiments, further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-aminopyrimidine with 2-pyridinecarboxylic acid, followed by the addition of methylthiol and acetic anhydride. The resulting compound is then purified through recrystallization to obtain 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide with a purity of over 99% (Li et al., 2018).

Scientific Research Applications

5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest (Li et al., 2018). Inflammation research has demonstrated that 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide can suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models (Zhang et al., 2019). Additionally, 5-chloro-2-(methylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide has been shown to have cardioprotective effects, reducing myocardial injury and improving cardiac function in animal models of ischemia-reperfusion injury (Wang et al., 2020).

properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4OS/c1-18-11-14-6-7(12)9(16-11)10(17)15-8-4-2-3-5-13-8/h2-6H,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKXFFWFMJWDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide

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